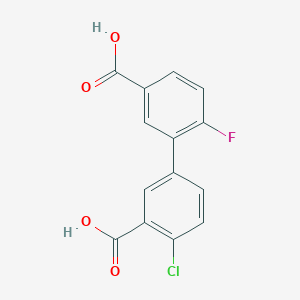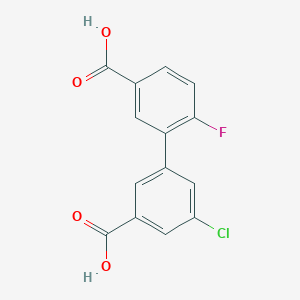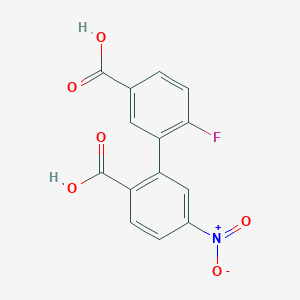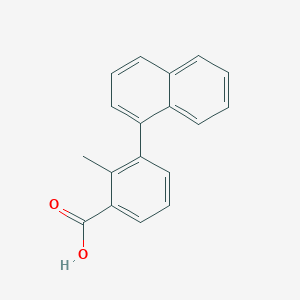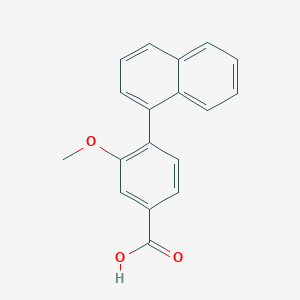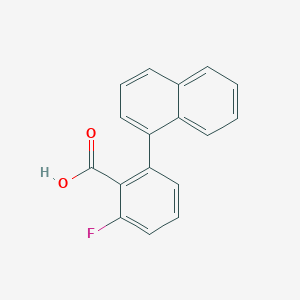
5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(naphthalen-1-yl)benzoic acid (5MNB) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of naphthalene, a naturally occurring aromatic hydrocarbon, and is synthesized from the condensation of 5-methoxybenzoic acid and 1-naphthol. 5MNB is a highly versatile compound, and its unique structure makes it an interesting candidate for a variety of organic and inorganic syntheses.
科学的研究の応用
5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% has a wide range of potential applications in scientific research. It has been used in a variety of organic and inorganic syntheses, such as in the synthesis of novel heterocyclic compounds, as a reagent for the synthesis of polycyclic aromatic hydrocarbons, and as a catalyst for the synthesis of organic compounds. 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene, and as a precursor for the synthesis of nanostructured materials. In addition, 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% has been used in the synthesis of polymers, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% is not yet fully understood, but it is believed to involve the formation of a covalent bond between the naphthalene ring and the benzoic acid moiety. This covalent bond is thought to be stabilized by the presence of the 5-methoxy group, which acts as an electron-withdrawing group. The formation of this covalent bond is believed to be responsible for the unique properties of 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95%, such as its high solubility in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% are not yet fully understood. However, some studies have demonstrated that 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% has anti-inflammatory and antioxidant properties, as well as potential anticancer activity. In addition, 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% has been shown to possess anti-bacterial and anti-fungal properties, and it has been used in the treatment of skin diseases.
実験室実験の利点と制限
The advantages of using 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% for laboratory experiments include its high solubility in organic solvents, its low cost, and its availability. Additionally, 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% is a stable compound that is not easily degraded in the presence of heat or light. The main limitation of using 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% for laboratory experiments is its low yield, which can be improved by using a higher reaction temperature and a longer reaction time.
将来の方向性
The potential future directions for 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel materials and pharmaceuticals. Additionally, 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% could be used as a reagent in the synthesis of novel heterocyclic compounds, and its potential applications in the synthesis of nanomaterials could be further explored. Additionally, 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% could be used as a catalyst for the synthesis of organic compounds, and its potential applications in the synthesis of polymers and dyes could be further investigated. Finally, further research could be conducted on the mechanism of action of 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95%, as well as its potential advantages and limitations for laboratory experiments.
合成法
The synthesis of 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% is a straightforward process that involves the condensation of 5-methoxybenzoic acid and 1-naphthol. This reaction is carried out in an aqueous solution at room temperature, and yields 5-Methoxy-3-(naphthalen-1-yl)benzoic acid, 95% as a white solid. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by filtration. After purification, the product is collected and stored in a dry and cool place for further use.
特性
IUPAC Name |
3-methoxy-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-15-10-13(9-14(11-15)18(19)20)17-8-4-6-12-5-2-3-7-16(12)17/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCYGVVJUCGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

